2-Methoxycarbonyl-4-methoxyphenylboronic acid physical properties
2-Methoxycarbonyl-4-methoxyphenylboronic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid
Introduction
Arylboronic acids are a cornerstone of modern organic chemistry, serving as indispensable reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their prominence is largely attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method celebrated for its functional group tolerance, mild reaction conditions, and the generally low toxicity of its boron-containing reagents.[1] Within this vital class of compounds, 2-Methoxycarbonyl-4-methoxyphenylboronic acid emerges as a highly functionalized and synthetically versatile building block. Its unique substitution pattern—featuring a boronic acid, an ester, and a methoxy group on a phenyl ring—offers multiple points for chemical modification and influences its physical properties, which are critical for its handling, reactivity, and application in complex molecule synthesis.
This guide provides a comprehensive examination of the core physical and chemical properties of 2-Methoxycarbonyl-4-methoxyphenylboronic acid, tailored for researchers and drug development professionals. We will delve into its structural characteristics, solubility, stability, and spectroscopic signature, offering both foundational data and the practical context necessary for its effective use in a laboratory setting.
Section 1: Core Physicochemical Properties
The physical properties of a reagent are paramount to its successful application, dictating storage conditions, solvent selection, and reaction setup. While specific experimental data for 2-Methoxycarbonyl-4-methoxyphenylboronic acid is sparse in publicly available literature, we can infer many of its properties from its structure and by analogy to closely related compounds.
Summary of Key Properties
| Property | Value | Source / Rationale |
| CAS Number | 1256355-40-4 | [2] |
| Molecular Formula | C₉H₁₁BO₄ | Inferred from structure[2] |
| Molecular Weight | 210.00 g/mol | [2] |
| Appearance | White to off-white solid/powder | By analogy to similar arylboronic acids[3][4][5] |
| Melting Point | Data not available. Estimated to be in the range of 170-210 °C. | Based on isomers like 4-Methoxycarbonylphenylboronic acid (197-200 °C) and 4-Methoxyphenylboronic acid (204-206 °C)[3][4] |
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}
Caption: Molecular Structure of 2-Methoxycarbonyl-4-methoxyphenylboronic acid.
Solubility Profile
The solubility of 2-Methoxycarbonyl-4-methoxyphenylboronic acid is governed by the interplay of its polar and non-polar functional groups.
-
Polar Solvents: The boronic acid moiety, -B(OH)₂, is capable of hydrogen bonding, imparting some solubility in polar protic solvents like methanol and ethanol. However, arylboronic acids are often only slightly soluble in water.
-
Aprotic Polar Solvents: High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common media for Suzuki-Miyaura coupling reactions.[4][6]
-
Non-Polar Solvents: The aromatic ring and ester group contribute to its lipophilicity, allowing for solubility in solvents like tetrahydrofuran (THF) and ethyl acetate, although likely to a lesser extent than in DMSO. It is expected to have poor solubility in non-polar solvents like hexanes.
For practical applications, DMSO is an excellent choice for preparing stock solutions, while solvents like THF or dioxane/water mixtures are often employed for reactions.
Stability and Storage
The stability of boronic acids is a critical consideration for both storage and reaction fidelity.
-
Dehydration to Boroxines: A primary characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8] This equilibrium is influenced by the presence of water; in aqueous or protic solvents, the monomeric boronic acid form is favored. For long-term storage, this dehydration is not typically a concern as the boroxine readily hydrolyzes back to the active boronic acid in the presence of water.[7]
Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.
-
Protodeboronation: A more significant instability pathway is protodeboronation, the cleavage of the C-B bond to yield the corresponding arene (methyl 3-methoxybenzoate in this case) and boric acid.[9] This process can be influenced by pH, temperature, and the electronic nature of the aryl group. While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures in aqueous media, can lead to degradation.[9]
-
Recommended Storage: To ensure long-term integrity, 2-Methoxycarbonyl-4-methoxyphenylboronic acid should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][10]
Section 2: Spectroscopic and Structural Characterization
Unambiguous characterization is essential to verify the identity and purity of the reagent. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this compound are not publicly cataloged, the expected signals can be predicted based on its structure.
-
¹H NMR:
-
Aromatic Protons: Three protons on the phenyl ring will appear as distinct signals in the aromatic region (~7.0-8.0 ppm), with splitting patterns dictated by their ortho, meta, and para relationships.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.
-
Ester Methyl Protons (-COOCH₃): A sharp singlet, also typically around 3.8-4.0 ppm, but chemically distinct from the methoxy singlet.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet that is often exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals in the aromatic region (~110-165 ppm), including two quaternary carbons attached to the substituents.
-
Ester Carbonyl Carbon (C=O): A signal in the downfield region, typically ~165-175 ppm.
-
Methoxy and Ester Methyl Carbons: Two signals in the aliphatic region, ~50-60 ppm.
-
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and confirming the identity of boronic acids.[11]
-
Expected Ion: The expected molecular ion peak [M+H]⁺ would be at m/z 211.0. Depending on the conditions, adducts with solvent or salts (e.g., [M+Na]⁺) may also be observed.
-
Fragmentation: Fragmentation patterns can provide further structural confirmation, with likely losses of water, methoxy groups, or the entire ester functionality.
Section 3: Experimental Protocols for Characterization
To ensure trustworthiness and reproducibility, the following are standard protocols for the characterization of arylboronic acids.
Protocol 1: NMR Spectrum Acquisition
This protocol describes a self-validating system for ensuring sample purity and identity.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxycarbonyl-4-methoxyphenylboronic acid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it effectively solubilizes the compound and allows for observation of the -OH protons.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a certified internal standard with a non-overlapping signal.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to confirm the proton ratios match the molecular structure. Compare chemical shifts to predicted values or data from similar structures.
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and confirm that the observed m/z corresponds to the calculated molecular weight of 210.00 g/mol .
Section 4: Handling, Storage, and Safety
As a senior scientist, prioritizing safety is non-negotiable. Arylboronic acids require careful handling.
-
Hazard Identification: While specific toxicology data is not available for this compound, related arylboronic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][12]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[5][10]
-
Handling Practices: Avoid generating dust.[10] Use appropriate tools (spatulas) for weighing and transferring the solid. Ensure all equipment is clean and dry.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 5: Relevance in Synthetic Chemistry
The physical properties detailed in this guide are directly relevant to the primary application of 2-Methoxycarbonyl-4-methoxyphenylboronic acid: the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Solubility: Proper solvent selection, guided by the compound's solubility profile, is crucial for achieving a homogeneous reaction mixture and ensuring efficient catalysis.
-
Stability: Understanding the compound's stability prevents degradation before or during the reaction, maximizing yield and minimizing the formation of impurities like the protodeboronated by-product.
-
Purity: The use of a well-characterized, high-purity reagent, verified by the methods described, is essential for obtaining a clean product and avoiding side reactions.
By providing this ortho-substituted, electronically distinct building block, 2-Methoxycarbonyl-4-methoxyphenylboronic acid enables the synthesis of complex biaryl structures that are foundational to many drug discovery programs and materials science applications.
References
- PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions. National Center for Biotechnology Information.
- Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198.
- Sci-Hub. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine.
- Ball, M., Bismuto, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I. Accounts of Chemical Research.
- Royal Society of Chemistry. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing.
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
- Sigma-Aldrich. (n.d.). 4-Methoxycarbonylphenylboronic acid.
- PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information.
- MedchemExpress.com. (n.d.). 4-Methoxyphenylboronic acid.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Alfa Chemistry. (n.d.). CAS 1256355-40-4 2-Methoxycarbonyl-4-methoxyphenylboronic acid.
- ChemicalBook. (n.d.). 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum.
- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information.
- ChemicalBook. (2020). The uses of 4-Methoxyphenylboronic acid.
- Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylboronic acid?.
- ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with....
- CymitQuimica. (n.d.). (2-(Methoxycarbonyl)-4-methylphenyl)boronic acid.
- ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid.
- Sigma-Aldrich. (2019). 4-Methoxyphenylboronic - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). 4-Methoxyphenylboronic acid, 97%.
- Tokyo Chemical Industry. (n.d.). 4-Methoxyphenylboronic Acid.
- BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- ChemicalBook. (n.d.). 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Properties of a Model Aryl Boronic Acid and Its Boroxine / Journal of Pharmaceutical Sciences, 2012 [sci-hub.box]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. fishersci.com [fishersci.com]
- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Methoxyphenylboronic acid | 5720-07-0 [amp.chemicalbook.com]




